Introduction: Unveiling a Sparsely Documented but Potentially Significant Molecule
Introduction: Unveiling a Sparsely Documented but Potentially Significant Molecule
An In-depth Technical Guide to 1-(4-Fluorophenyl)piperazin-2-one: Structure, Properties, and Synthesis of a Versatile Chemical Scaffold
In the landscape of medicinal chemistry, arylpiperazine scaffolds are of paramount importance, forming the core of numerous drugs targeting the central nervous system (CNS) and other biological systems.[1][2] This guide focuses on a specific, yet sparsely documented, member of this family: 1-(4-Fluorophenyl)piperazin-2-one . While its close analogue, 1-(4-fluorophenyl)piperazine, is extensively studied, the introduction of a carbonyl group to form the piperazin-2-one (a cyclic amide, or lactam) fundamentally alters the molecule's electronic and steric properties.
This document serves as a technical primer for researchers and drug development professionals. Due to the limited direct literature on this specific compound, we will leverage established chemical principles and extensive data from its close analogues to build a comprehensive profile. We will elucidate its structure, predict its key physicochemical properties, propose a robust synthetic pathway, and discuss its potential applications as a building block in modern drug discovery.
PART 1: Chemical Structure and Core Properties
The foundational difference between the well-known 1-(4-fluorophenyl)piperazine and the subject of this guide lies in the oxidation of a methylene group to a carbonyl group. This transforms a flexible secondary amine into a rigid, planar amide, introducing a hydrogen bond acceptor and altering the overall polarity and metabolic stability.
Structural Elucidation
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IUPAC Name: 1-(4-Fluorophenyl)piperazin-2-one
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Core Components: The structure consists of a piperazin-2-one ring, which is a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4 and a carbonyl group at position 2. The nitrogen at position 1 (N1) is substituted with a 4-fluorophenyl group.
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Molecular Formula: C₁₀H₁₁FN₂O
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SMILES: O=C1CNCCN1C2=CC=C(F)C=C2
Caption: Chemical structure of 1-(4-Fluorophenyl)piperazin-2-one.
Physicochemical Properties
The following table summarizes the calculated and predicted physicochemical properties of 1-(4-Fluorophenyl)piperazin-2-one, with comparative data for its non-oxo analogue, 1-(4-fluorophenyl)piperazine, to highlight key differences.
| Property | 1-(4-Fluorophenyl)piperazin-2-one (Target) | 1-(4-Fluorophenyl)piperazine (Analogue) | Rationale for Difference |
| Molecular Formula | C₁₀H₁₁FN₂O | C₁₀H₁₃FN₂[3] | Addition of an oxygen atom. |
| Molecular Weight | 194.21 g/mol | 180.22 g/mol [3] | Addition of an oxygen atom. |
| Appearance | Predicted: White to off-white solid | Clear yellowish liquid after melting; solid at RT[4][5] | The planar lactam group allows for stronger intermolecular interactions (dipole-dipole, potential H-bonding), favoring a solid state with a higher melting point. |
| Melting Point (°C) | Predicted: > 100 °C | 30–33 °C[4] | Increased molecular rigidity and polarity due to the amide functional group lead to a more stable crystal lattice. |
| Boiling Point (°C) | Predicted: Significantly higher than analogue | 118–123 °C at 0.1 mmHg[4] | Stronger dipole-dipole interactions require more energy to overcome. |
| Solubility | Predicted: Soluble in polar organic solvents (MeOH, DMSO), slightly soluble in water | Insoluble in water; soluble in chloroform, ethyl acetate[4] | The amide group increases polarity and provides a hydrogen bond acceptor site, likely increasing solubility in polar solvents compared to the analogue. |
| Hydrogen Bond Donors | 1 | 1[3] | The N-H proton on the piperazine ring remains. |
| Hydrogen Bond Acceptors | 2 (Carbonyl O, N4) | 2 (N1, N4)[3] | The carbonyl oxygen is a strong hydrogen bond acceptor. |
| LogP (Predicted) | ~1.0 - 1.5 | 1.28[6] | The addition of the polar carbonyl group is expected to decrease the octanol-water partition coefficient slightly. |
PART 2: Synthesis and Experimental Protocols
While specific synthesis of 1-(4-Fluorophenyl)piperazin-2-one is not readily found in literature, a robust and logical pathway can be designed based on established methods for N-substituted piperazinones. The most direct approach involves a two-step process: acylation of a substituted ethylenediamine followed by intramolecular cyclization.
General synthetic strategies for piperazin-2-one derivatives have been documented, providing a solid foundation for this proposed methodology.[7][8]
Proposed Synthetic Workflow
The proposed synthesis begins with the commercially available N-(4-fluorophenyl)ethylenediamine, which undergoes acylation with chloroacetyl chloride, followed by a base-mediated intramolecular nucleophilic substitution to form the lactam ring.
Caption: Proposed two-step synthesis of 1-(4-Fluorophenyl)piperazin-2-one.
Detailed Experimental Protocol
Objective: To synthesize 1-(4-Fluorophenyl)piperazin-2-one.
Materials:
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N-(4-fluorophenyl)ethylenediamine
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Chloroacetyl chloride
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Triethylamine (TEA)
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Sodium hydride (NaH), 60% dispersion in mineral oil, or Potassium Carbonate (K₂CO₃)
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Dichloromethane (DCM), anhydrous
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N,N-Dimethylformamide (DMF), anhydrous
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Brine (saturated aqueous NaCl)
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Magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Solvents for chromatography (e.g., Ethyl Acetate/Hexane mixture)
Procedure:
Step 1: Synthesis of 2-Chloro-N-(2-((4-fluorophenyl)amino)ethyl)acetamide (Intermediate)
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Dissolve N-(4-fluorophenyl)ethylenediamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. Cool the mixture to 0 °C in an ice bath.
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Add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.
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After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-4 hours, monitoring progress by TLC.
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Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution.
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Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
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Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude intermediate. This intermediate may be used directly in the next step or purified by recrystallization if necessary.
Causality Behind Choices: DCM is an excellent, non-reactive solvent for acylation. TEA is used as a base to neutralize the HCl byproduct generated during the reaction, driving it to completion. The reaction is run at 0 °C initially to control the exothermic acylation reaction.
Step 2: Synthesis of 1-(4-Fluorophenyl)piperazin-2-one (Final Product)
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Carefully wash sodium hydride (1.5 eq of 60% dispersion) with hexanes under nitrogen to remove the mineral oil, and then suspend the NaH in anhydrous DMF. Cool the suspension to 0 °C.
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Dissolve the crude intermediate from Step 1 in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension.
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After addition, allow the mixture to warm to room temperature and then heat to 50-60 °C for 4-6 hours, monitoring for the disappearance of the starting material by TLC. (Alternative: Use a weaker base like K₂CO₃ in acetonitrile and reflux overnight).
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Cool the reaction to 0 °C and cautiously quench by the dropwise addition of water.
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Extract the product with ethyl acetate (3 x volumes).
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Combine the organic extracts, wash with water and brine, dry over MgSO₄, and concentrate in vacuo.
Causality Behind Choices: NaH is a strong, non-nucleophilic base ideal for deprotonating the amine, initiating the intramolecular cyclization. DMF is a polar aprotic solvent that effectively solvates the ions involved. Heating is required to provide the activation energy for the ring-closing reaction.
Step 3: Purification and Characterization
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Purify the crude product using silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes.
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Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 1-(4-Fluorophenyl)piperazin-2-one as a solid.
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Characterize the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.
PART 3: Applications in Drug Discovery and Medicinal Chemistry
The true value of 1-(4-Fluorophenyl)piperazin-2-one lies in its potential as a versatile building block for more complex molecules. The arylpiperazine moiety is a privileged scaffold known to interact with various CNS receptors, while the piperazinone core offers distinct structural and functional features.
Potential Therapeutic Areas:
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CNS Agents: The 1-(4-fluorophenyl)piperazine fragment is a key component of drugs and research chemicals with affinity for serotonin (5-HT) and dopamine receptors.[1][9] The introduction of the lactam may fine-tune receptor affinity, selectivity, and pharmacokinetic properties. This scaffold could serve as a starting point for developing novel antidepressants, antipsychotics, or anxiolytics.
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Anticancer Agents: Arylpiperazine derivatives have shown significant cytotoxic activity against various cancer cell lines.[1][10] The N4 position of the piperazin-2-one ring is a convenient handle for further chemical modification, allowing for the attachment of other pharmacophores to create hybrid molecules with potential anticancer properties.
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Metabolic Stability: The replacement of a secondary amine with a more stable amide linkage can prevent metabolic N-dealkylation, a common metabolic pathway for many piperazine-containing drugs. This can lead to improved bioavailability and a more predictable pharmacokinetic profile.
Conclusion
1-(4-Fluorophenyl)piperazin-2-one represents a molecule of significant synthetic potential. While direct experimental data remains scarce, a thorough analysis based on its constituent parts and related analogues allows for a confident prediction of its properties and the design of a reliable synthetic route. Its structure combines the CNS-targeting prowess of the arylpiperazine scaffold with the unique chemical characteristics of a lactam. For medicinal chemists and drug development scientists, this compound is not merely a chemical entity but a gateway to novel derivatives with potentially enhanced selectivity, stability, and therapeutic efficacy. The protocols and insights provided in this guide offer a solid foundation for the synthesis and exploration of this promising scaffold.
References
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Ciotta, G., et al. (2021). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 26(16), 4998. [Link]
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Trotsko, I., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6828. [Link]
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Yilmaz, I., et al. (2017). Synthesis and Antimicrobial Activities of Hybrid Heterocyclic Molecules Based on 1-(4-Fluorophenyl)piperazine Skeleton. Letters in Drug Design & Discovery, 14(9). [Link]
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Głowacka, E., et al. (2022). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Molecules, 27(18), 5898. [Link]
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University of Bath. (n.d.). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. SciSpace. [Link]
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